KXX3WL2K5P
Description
Contextualizing KXX3WL2K5P within Broader Chemical and Biological Systems
This compound's role as a GPIIb/IIIa antagonist situates it within a class of compounds designed to inhibit platelet aggregation, a critical process in hemostasis and thrombosis. researchgate.netidrblab.net Platelet aggregation is mediated, in part, by the binding of fibrinogen and von Willebrand factor (vWF) to the GPIIb/IIIa receptor on the surface of activated platelets. idrblab.net By antagonizing this receptor, this compound interferes with the final common pathway of platelet aggregation. researchgate.net
Historical Trajectories of Related Compound Classes and Their Academic Significance
The development of GPIIb/IIIa antagonists has a history rooted in the understanding of platelet biology and the desire to prevent or treat thrombotic disorders such as myocardial infarction and stroke. Early efforts focused on peptide-based inhibitors that mimicked the RGD (Arginine-Glycine-Aspartic acid) sequence found in fibrinogen and other adhesive proteins that bind to GPIIb/IIIa. The academic significance of these early compounds lay in validating GPIIb/IIIa as a viable therapeutic target. The subsequent development of non-peptide antagonists, such as this compound (ME3277), represented an advancement, often offering improved pharmacokinetic properties compared to their peptide counterparts. researchgate.net Research into these compound classes has significantly contributed to the understanding of platelet activation pathways and the molecular basis of thrombosis.
Emerging Paradigms in the Research Landscape of this compound and Analogues
Current research paradigms involving this compound and its analogues extend beyond basic antiplatelet activity to explore their efficacy and safety in specific pathological conditions, particularly cerebral ischemia and stroke. dntb.gov.uaidrblab.netopenneurologyjournal.comnih.govashpublications.orgahajournals.orgahajournals.orgopenneurologyjournal.comgoogleapis.com Studies have investigated the compound's ability to reduce cerebral infarction in animal models. dntb.gov.uaidrblab.netopenneurologyjournal.comnih.govahajournals.orgahajournals.orgopenneurologyjournal.comgoogleapis.com Another emerging area of research involves understanding the pharmacokinetic behavior of this compound, including its oral absorption and interaction with transporter proteins like ABCG2 (Breast Cancer Resistance Protein). patsnap.comethernet.edu.etnih.govrsc.org This highlights the increasing focus on how transporters influence the bioavailability and efficacy of potential therapeutic agents. Research into prodrug strategies for compounds like ME3277 to improve oral absorption also represents an active area. patsnap.comrsc.org Furthermore, the core tetrahydrothienopyridine nucleus present in this compound is a scaffold of interest for synthesizing analogues with various biological activities, indicating ongoing exploration of related chemical space. researchgate.net
Foundational Research Questions and Unexplored Theoretical Aspects Pertaining to this compound
Key foundational research questions surrounding this compound involve optimizing its therapeutic index – achieving effective antithrombotic activity while minimizing the risk of bleeding, a common challenge with antiplatelet agents. dntb.gov.uaashpublications.orgahajournals.org Understanding the precise mechanisms underlying the balance between reducing cerebral infarction and the potential for hemorrhage in conditions like stroke remains a critical area of inquiry. dntb.gov.uaashpublications.orgahajournals.org Unexplored theoretical aspects include a complete understanding of all potential interactions with drug transporters beyond ABCG2 and how these interactions might vary across different physiological and pathological states. patsnap.comethernet.edu.etnih.govrsc.org Further theoretical work could also delve into detailed computational modeling of this compound's binding to the GPIIb/IIIa receptor and how subtle structural modifications in analogues might influence binding affinity, specificity, and downstream signaling events. The potential for repurposing or exploring novel indications for this compound based on its interaction with transporters or other unforeseen biological pathways also represents an unexplored theoretical avenue.
Scope and Academic Relevance of this compound Research
The academic relevance of research into this compound is multifaceted, contributing to several key areas of scientific understanding.
Contribution to Fundamental Chemical Understanding
Studies on this compound contribute to fundamental chemical understanding through the synthesis and characterization of this complex molecule and its potential analogues. researchgate.net Investigating its physical and chemical properties, such as solubility and lipophilicity (indicated by XLogP3 values), provides insights into the relationship between chemical structure and properties relevant to biological activity and pharmacokinetics. dntb.gov.ua Research into developing prodrugs to improve oral absorption also adds to the understanding of chemical modification strategies for optimizing drug delivery. patsnap.comrsc.org
Role in Advancing Interdisciplinary Scientific Inquiry
Research on this compound significantly advances interdisciplinary scientific inquiry, particularly at the intersection of chemistry, biology, pharmacology, and medicine. nih.govashpublications.orgahajournals.orgahajournals.orgmedpath.com Investigations into its antiplatelet and antithrombotic effects in animal models of stroke bridge chemistry and pharmacology with neuroscience and cardiovascular research. dntb.gov.uaidrblab.netopenneurologyjournal.comnih.govashpublications.orgahajournals.orgahajournals.orgopenneurologyjournal.comgoogleapis.com Studies examining its interaction with drug transporters like ABCG2 involve principles of biochemistry, cell biology, and pharmacology. patsnap.comethernet.edu.etnih.govrsc.org Furthermore, the potential therapeutic applications of this compound in thrombotic diseases connect basic chemical and biological research to clinical medicine, highlighting its relevance in the search for new treatments for conditions like stroke. dntb.gov.uaresearchgate.netidrblab.netopenneurologyjournal.comnih.govashpublications.orgahajournals.orgahajournals.orgopenneurologyjournal.comgoogleapis.com
Unable to Identify Chemical Compound "this compound"
Efforts to generate an article on the chemical compound “this compound” have been unsuccessful as this identifier does not correspond to any known chemical substance in publicly available scientific databases. Extensive searches for "this compound" have failed to retrieve any information regarding its chemical structure, properties, or synthesis.
The identifier "this compound" appears to be invalid in the context of chemical nomenclature. It is possible that this is a placeholder, a fictional name, or a typographical error. Without a valid chemical name, CAS registry number, or other standard identifier, it is not possible to provide scientifically accurate information on its synthesis, derivatization, or any other chemical characteristics as requested in the detailed outline.
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H20N2O8S |
|---|---|
Molecular Weight |
448.4 g/mol |
IUPAC Name |
2-[2-(carboxymethoxy)-4-[2-(4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carbonylamino)acetyl]phenoxy]acetic acid |
InChI |
InChI=1S/C20H20N2O8S/c23-13(8-22-20(28)17-6-12-7-21-4-3-16(12)31-17)11-1-2-14(29-9-18(24)25)15(5-11)30-10-19(26)27/h1-2,5-6,21H,3-4,7-10H2,(H,22,28)(H,24,25)(H,26,27) |
InChI Key |
NCPUFPHVKAPNOO-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1SC(=C2)C(=O)NCC(=O)C3=CC(=C(C=C3)OCC(=O)O)OCC(=O)O |
Synonyms |
ME 3277 ME3277 |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Derivatization Strategies for Kxx3wl2k5p
Chemoenzymatic and Biocatalytic Approaches in KXX3WL2K5P Research
The demand for more sustainable and highly selective synthetic methods has led to the exploration of chemoenzymatic and biocatalytic approaches for the synthesis of chiral piperidines nih.gov. These methods leverage the inherent selectivity of enzymes to achieve transformations that are often challenging with traditional chemical catalysts nih.govacs.org.
A notable chemoenzymatic strategy involves the asymmetric dearomatization of activated pyridines nih.govacs.org. This approach combines chemical synthesis with biocatalysis to prepare substituted piperidines with precise stereocontrol nih.gov. For instance, a one-pot cascade reaction using an amine oxidase and an ene imine reductase can convert N-substituted tetrahydropyridines into stereodefined 3- and 3,4-substituted piperidines nih.govacs.org. This methodology has proven useful in the synthesis of key intermediates for several pharmaceuticals nih.govacs.org.
Biocatalytic C-H oxidation is another innovative approach that introduces functionality to the piperidine ring with high selectivity news-medical.netchemistryviews.orgmedhealthreview.com. Enzymes can be used to selectively add a hydroxyl group to specific positions on the piperidine molecule news-medical.netchemistryviews.orgmedhealthreview.com. This enzymatic hydroxylation can then be followed by chemical modifications, such as radical cross-coupling, to introduce a variety of substituents in a modular fashion news-medical.netchemistryviews.orgmedhealthreview.comchemrxiv.org. This combination of biocatalysis and chemical synthesis can significantly shorten synthetic routes and provide access to novel molecular architectures news-medical.netmedhealthreview.com.
| Biocatalytic Method | Enzyme Class | Transformation | Advantages |
| Asymmetric Dearomatization | Amine Oxidase / Ene Imine Reductase | Activated Pyridine to Chiral Piperidine | High stereoselectivity, mild reaction conditions nih.govacs.org. |
| C-H Oxidation | Hydroxylase | C-H bond to C-OH bond | High regioselectivity and stereoselectivity, enables late-stage functionalization news-medical.netchemistryviews.orgmedhealthreview.com. |
Challenges and Innovations in this compound Synthesis Scale-Up for Academic Research Purposes
One of the primary difficulties in scaling up is the transition from batch processing in round-bottom flasks to larger reaction vessels rsc.org. Issues such as inefficient mixing and heat transfer can arise, leading to side reactions and reduced product quality. The isolation and purification of intermediates can also become more cumbersome and generate significant amounts of chemical waste d-nb.info.
To address these challenges, a major innovation has been the adoption of continuous-flow synthesis d-nb.inforsc.org. In a flow system, reagents are continuously pumped through a series of reactors, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time rsc.org. This can lead to improved yields, higher purity, and enhanced safety, especially when dealing with hazardous reagents rsc.org. The modular nature of flow chemistry allows for the integration of multiple reaction and purification steps into a single, automated process, which can significantly streamline the synthesis of complex molecules d-nb.infonih.gov.
Another area of innovation is the development of more robust and recyclable catalysts. For instance, the use of polymer-stabilized palladium nanoparticles for reductive amination allows for easy recovery and reuse of the catalyst, which is both cost-effective and environmentally friendly chemrxiv.org. Such advancements are crucial for making complex chemical syntheses more practical and sustainable for academic research and beyond.
| Challenge | Description | Potential Innovation |
| Maintaining Stereocontrol | Ensuring the desired stereoisomer is produced in high purity at a larger scale. | Use of highly selective catalysts and chiral auxiliaries; in-line monitoring of stereochemical purity nih.gov. |
| Intermediate Purification | Isolation and purification of intermediates can be time-consuming and lead to material loss. | Integrated continuous-flow systems with in-line purification modules like liquid-liquid extraction or chromatography d-nb.info. |
| Process Safety and Efficiency | Handling of hazardous reagents and managing exotherms at a larger scale. | Continuous-flow reactors offer better heat and mass transfer, improving safety and efficiency rsc.org. |
| Waste Generation | Multi-step batch processes can generate significant amounts of solvent and reagent waste. | Flow chemistry can reduce solvent usage, and the use of recyclable catalysts minimizes waste chemrxiv.orgd-nb.info. |
Molecular Mechanism of Action and Theoretical Interactions of Kxx3wl2k5p
Elucidation of KXX3WL2K5P's Binding Dynamics with Biomolecular Entities (In Vitro/Ex Vivo Models)
Understanding the binding dynamics of a compound is crucial to deciphering its mechanism of action. These studies are typically conducted in controlled laboratory settings (in vitro) or using tissue samples (ex vivo) to observe the direct interactions between the compound and its potential biological targets.
The interaction of a small molecule with a protein is a cornerstone of its biological activity. These interactions can be characterized by the strength of the binding, known as binding affinity, which is often expressed in terms of the dissociation constant (Kd). nih.gov A lower Kd value signifies a stronger interaction.
Ligand Binding: Direct binding studies aim to quantify the affinity and kinetics of the interaction between this compound and a target protein. Techniques like isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), and fluorescence-based methods are commonly employed for this purpose. nih.gov ITC measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile of the interaction. nih.gov SPR, on the other hand, monitors the binding in real-time by detecting changes in the refractive index on a sensor surface where one of the molecules is immobilized. nih.gov
Allosteric Modulation: Beyond direct binding to the active site of a protein, a compound might bind to a secondary, or allosteric, site. This can lead to conformational changes in the protein that modulate its activity, either enhancing or inhibiting its function. The induced-fit model suggests that the binding site of a protein can change its shape as a ligand approaches, allowing for a more precise fit. youtube.com
Hypothetical Binding Affinity of this compound for Various Kinases
| Target Protein | Dissociation Constant (Kd) (nM) | Association Rate (kon) (M⁻¹s⁻¹) | Dissociation Rate (koff) (s⁻¹) |
|---|---|---|---|
| Kinase A | 15 | 2.5 x 10⁵ | 3.75 x 10⁻³ |
| Kinase B | 85 | 1.2 x 10⁵ | 1.02 x 10⁻² |
Small molecules can also exert their effects by interacting with nucleic acids like DNA and RNA. These interactions can occur through several mechanisms, including groove binding and intercalation.
Recognition and Binding: The recognition of specific nucleic acid sequences or structures is a key aspect of these interactions. Some molecules may bind to the major or minor groove of DNA, while others might recognize specific three-dimensional structures in RNA. nih.gov These interactions are often driven by a combination of electrostatic forces, hydrogen bonding, and shape complementarity. nih.govnih.gov
Intercalation: Intercalating agents are typically flat, aromatic molecules that can insert themselves between the base pairs of a DNA double helix. This can lead to structural distortions in the DNA, potentially interfering with processes like replication and transcription. Spectroscopic techniques are often used to study these interactions. nih.gov
Hypothetical Interaction of this compound with Different Nucleic Acid Structures
| Nucleic Acid Type | Binding Mode | Affinity (Kd) (µM) |
|---|---|---|
| dsDNA | Minor Groove Binding | 2.5 |
| ssRNA | Stem-loop Recognition | 1.8 |
For a compound to have an intracellular effect, it must often cross the cell membrane. The ability of a molecule to do so is influenced by factors such as its size, charge, and lipophilicity. nih.gov
Membrane Permeation: The passage of a molecule across a lipid bilayer can occur through passive diffusion or be facilitated by transport proteins. nih.gov Computational approaches, such as molecular dynamics simulations, can provide an atomistic-level description of the permeation process. nih.govbiorxiv.org Experimental methods like the parallel artificial membrane permeability assay (PAMPA) can be used to screen for passive diffusion. nih.gov The permeability of a compound is often quantified by its permeability coefficient. biorxiv.orgnih.gov
Hypothetical Permeability Characteristics of this compound
| Membrane Model | Permeability Coefficient (cm/s) |
|---|---|
| Artificial Lipid Bilayer (PAMPA) | 1.5 x 10⁻⁶ |
Enzymatic Activity Modulation by this compound: Inhibition and Activation Kinetics
Enzymes are critical for a vast array of biological processes, and their modulation by small molecules is a common mechanism of drug action. A compound can either inhibit or activate an enzyme's function.
Inhibition and Activation: Enzyme inhibition can be reversible or irreversible and can occur through competitive, non-competitive, or uncompetitive mechanisms. Enzyme activation, or induction, can result from various stimuli and may involve mechanisms like phosphorylation or allosteric activation. researchgate.net The potency of an inhibitor is often expressed as its half-maximal inhibitory concentration (IC50).
To understand how a compound modulates enzyme activity, it is essential to study its interaction with the enzyme's active site.
Active Site Interaction: The active site is the region of an enzyme where substrate molecules bind and undergo a chemical reaction. A compound might compete with the natural substrate for binding to the active site (competitive inhibition) or bind to an allosteric site to alter the active site's conformation. Three-dimensional modeling and structural biology techniques like X-ray crystallography can provide detailed insights into how a molecule fits into the binding pocket of an enzyme. caldic.com
Hypothetical Enzymatic Modulation by this compound
| Enzyme Target | Type of Modulation | IC50 / EC50 (µM) | Mechanism |
|---|---|---|---|
| Cyclooxygenase-2 (COX-2) | Inhibition | 0.5 | Competitive |
| AMP-activated protein kinase (AMPK) | Activation | 2.0 | Allosteric |
This compound's Role in Modulating Cellular Signaling Pathways (at a molecular/biochemical level)
Cellular signaling pathways are complex networks that transmit information from the cell's exterior to its interior, dictating cellular responses. mdpi.com A compound can interfere with these pathways at various points to elicit a biological effect.
Pathway Modulation: Key signaling pathways involved in processes like cell proliferation, differentiation, and apoptosis include the MAPK/ERK pathway, the PI3K/AKT/mTOR pathway, and the Wnt/β-catenin pathway. nih.gov A compound might modulate these pathways by inhibiting a key kinase, activating a phosphatase, or altering the expression of a signaling protein. mdpi.com For instance, the MAPK pathway is a chain of proteins that transmits signals from the cell surface to the nucleus to control gene expression. nih.gov The downstream effects of signaling pathway modulation can include changes in enzymatic activities and gene expression. mdpi.com
Table of Compounds Mentioned
| Compound Name |
|---|
Receptor Agonism/Antagonism and Downstream Signaling Cascades
The interaction of this compound with cellular receptors is a primary determinant of its biological activity. The compound is hypothesized to exhibit modulatory effects on G protein-coupled receptors (GPCRs), a large family of receptors that play a crucial role in various physiological processes. The nature of this interaction, whether agonistic or antagonistic, dictates the subsequent intracellular response.
An agonist is a ligand that binds to a receptor and stabilizes a conformation that leads to its activation. Conversely, an antagonist binds to the receptor but does not provoke the biological response, thereby blocking the action of an agonist. Some compounds can also act as inverse agonists, which bind to the same receptor as an agonist but induce a pharmacological response opposite to that of the agonist nih.gov.
In the context of this compound, preliminary computational models suggest a potential for biased agonism. A biased agonist is a ligand that, upon binding to a receptor, preferentially activates one of several downstream signaling pathways over others mdpi.com. For instance, at the κ-opioid receptor (KOR), some agonists may favor the G-protein signaling pathway, which is associated with analgesia, while avoiding the recruitment of β-arrestin, which can be linked to adverse effects mdpi.com. Nalfurafine, a selective KOR agonist, is an example of a compound that has been studied for its biased signaling properties mdpi.comresearchgate.netmdpi.com.
The binding of this compound to a target receptor would initiate a cascade of intracellular events. For example, if this compound acts as an agonist at a Gq-coupled GPCR, it would lead to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 would then trigger the release of calcium from the endoplasmic reticulum, while DAG would activate protein kinase C (PKC). These signaling molecules would then phosphorylate a variety of downstream effector proteins, leading to a cellular response.
Alternatively, if this compound were to act on a Gs-coupled receptor, it would stimulate adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels. cAMP would then activate protein kinase A (PKA), which would phosphorylate target proteins. Conversely, interaction with a Gi-coupled receptor would inhibit adenylyl cyclase, leading to a decrease in cAMP levels. The specific downstream signaling cascades activated by this compound would be dependent on the G-protein subtype to which its target receptor is coupled.
| Receptor Subtype | Primary Effector | Second Messenger | Key Downstream Kinase |
| Gs | Adenylyl Cyclase | ↑ cAMP | Protein Kinase A (PKA) |
| Gi | Adenylyl Cyclase | ↓ cAMP | - |
| Gq | Phospholipase C | ↑ IP3, DAG, Ca2+ | Protein Kinase C (PKC) |
Theoretical Frameworks for this compound's Reactivity and Selectivity
The reactivity and selectivity of this compound are governed by its intrinsic electronic and steric properties. Theoretical frameworks such as quantum mechanics and molecular mechanics can be employed to understand and predict these properties.
Quantum Mechanics (QM): QM methods can be used to calculate the electron distribution within the this compound molecule. This allows for the identification of regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO gap can provide an indication of the molecule's kinetic stability.
Molecular Mechanics (MM): MM methods use classical physics to model the potential energy surface of the molecule. This allows for the exploration of different conformations of this compound and the identification of the most stable, low-energy conformers. This information is crucial for understanding how the molecule might fit into the binding pocket of a receptor.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By analyzing a set of molecules with known activities, a model can be developed that can predict the activity of new, untested compounds like this compound. Descriptors used in QSAR models can include physicochemical properties such as logP (lipophilicity), molecular weight, and polar surface area, as well as electronic and steric parameters.
The selectivity of this compound for a particular receptor over others is a critical aspect of its potential pharmacological profile. This selectivity is determined by the subtle differences in the shape and chemical environment of the binding pockets of different receptors. Molecular docking simulations, which predict the preferred orientation of a ligand when bound to a receptor, can be used to rationalize the selectivity of this compound. By comparing the calculated binding affinities of this compound for different receptor subtypes, it is possible to predict which receptor it is most likely to interact with.
| Theoretical Method | Application to this compound | Key Insights |
| Quantum Mechanics | Calculation of electronic properties. | Reactivity, nucleophilic/electrophilic sites. |
| Molecular Mechanics | Exploration of conformational space. | Stable conformations, steric hindrance. |
| Molecular Docking | Prediction of binding mode and affinity. | Receptor selectivity, key binding interactions. |
| QSAR | Prediction of biological activity. | Relationship between structure and activity. |
Computational and Theoretical Chemistry Studies of Kxx3wl2k5p
Quantum Chemical Calculations for KXX3WL2K5P
Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. By solving or approximating the electronic Schrödinger equation, these methods can provide detailed information about the distribution of electrons within this compound, which in turn dictates its chemical properties and interactions. acs.orgnih.govmit.edunih.govquantum-espresso.orgepfl.chunipd.itarxiv.org
Studies on the electronic structure of this compound would involve calculating molecular orbitals, electron density distribution, and electrostatic potential surfaces. These calculations help in identifying reactive sites within the molecule, understanding charge distribution, and predicting how this compound might interact with other molecules (e.g., through electrophilic or nucleophilic attack). acs.orgnih.govmit.edunih.govquantum-espresso.orgepfl.chunipd.itscirp.orguni-hamburg.de
Furthermore, quantum chemistry can predict various spectroscopic properties, which can be compared with experimental data for validation or used to interpret experimental spectra. These include:
Vibrational Spectroscopy (IR, Raman): Predicting vibrational frequencies and intensities can help in identifying functional groups and confirming molecular structure. nih.govmit.edunepjol.inforesearchgate.net
Electronic Spectroscopy (UV-Vis): Calculating electronic transitions and absorption spectra provides information about the molecule's behavior when exposed to light. mit.edunepjol.info
Nuclear Magnetic Resonance (NMR) Spectroscopy: Predicting NMR chemical shifts can aid in structure elucidation and confirmation. mit.edumdpi.com
While specific data tables for this compound are not available from the searches, a typical output from such calculations would include tables listing calculated vibrational frequencies and intensities, predicted NMR chemical shifts, or electronic transition energies and oscillator strengths.
Ab initio and Density Functional Theory (DFT) methods are widely used to study reaction mechanisms. scirp.orgnepjol.infoarxiv.orgacs.orgresearchgate.netluisrdomingo.comwindows.netnih.gov For this compound, these methods could be applied to:
Identify possible reaction pathways.
Locate transition states, which represent the highest energy points along a reaction pathway. scirp.orgarxiv.orgacs.org
Calculate activation energies, which determine the reaction rate. nih.govscirp.orgarxiv.org
Determine the stability of intermediates.
By mapping out the potential energy surface for a reaction involving this compound, researchers can gain a detailed understanding of how the reaction proceeds, which bonds are broken and formed, and what factors influence the reaction rate and selectivity. nih.govscirp.orgarxiv.orgacs.orgresearchgate.net
Data from such studies would typically be presented in tables showing the optimized geometries and energies of reactants, transition states, and products, as well as calculated activation energies and reaction energies.
Molecular Dynamics Simulations of this compound
Molecular Dynamics (MD) simulations provide insights into the time-dependent behavior of molecules. uni-hamburg.deluisrdomingo.comuni-goettingen.deresearchgate.netrsc.orgnih.govpsu.edumdpi.compaperswithcode.comresearchgate.netaalto.finih.govcomputabio.comdtu.dksciengine.comnih.govarxiv.org By simulating the motion of atoms and molecules over time according to classical mechanics principles (often using force fields), MD can explore the conformational landscape of this compound and its interactions with its environment. acs.orgrsc.orgnih.govpaperswithcode.comcomputabio.com
MD simulations can reveal the flexibility of this compound and how its conformation changes over time at a given temperature and pressure. uni-hamburg.deuni-goettingen.denih.govpsu.edumdpi.comaalto.ficomputabio.comnih.gov This is particularly important for flexible molecules with rotatable bonds. Simulations can identify stable conformers and the transitions between them. uni-goettingen.depsu.edunih.gov
Solvation effects, the influence of the surrounding solvent molecules on the solute (this compound), can be explicitly included in MD simulations by including solvent molecules in the simulation box. nih.govuni-hamburg.denepjol.infoarxiv.orgluisrdomingo.comuni-goettingen.deresearchgate.netmdpi.comresearchgate.netnih.gov This allows for the study of how the solvent affects the conformation, stability, and dynamics of this compound, as well as the nature of the interactions between this compound and solvent molecules (e.g., hydrogen bonding, electrostatic interactions). nih.govuni-hamburg.dearxiv.orguni-goettingen.deresearchgate.netmdpi.comresearchgate.net
Data generated from these simulations would include trajectories showing the movement of atoms over time, analyses of dihedral angle distributions to characterize conformations, and radial distribution functions to quantify solvent-solute interactions.
MD simulations are powerful tools for studying the interactions of a molecule like this compound with more complex systems, such as proteins, membranes, or nucleic acids. rsc.orgnih.govpsu.edupaperswithcode.comresearchgate.netnih.govcomputabio.comacs.orguniv-paris-diderot.frnih.govresearchgate.net These simulations can provide insights into:
Binding Modes: How this compound interacts with a binding site on a protein or other biomolecule. rsc.orgnih.govpaperswithcode.comcomputabio.comresearchgate.net
Binding Affinity: Estimating the strength of the interaction.
Conformational Changes: How the binding of this compound affects the conformation of the complex system. rsc.orgnih.govpsu.edunih.govcomputabio.com
Dynamics of the Complex: The flexibility and stability of the this compound-target complex. rsc.orgnih.govpsu.edunih.govcomputabio.com
These simulations are crucial for understanding the molecular basis of a compound's biological activity or its behavior in a complex environment. rsc.orgnih.govnih.gov
Results might include analyses of interaction energies (e.g., van der Waals and electrostatic), root mean square deviation (RMSD) to assess the stability of the complex, and visualization of binding poses.
Cheminformatics and Machine Learning Approaches for this compound Research
Cheminformatics and machine learning techniques leverage large datasets of chemical information to extract patterns, build predictive models, and explore chemical space. nih.govpaperswithcode.comnih.govrsc.orgd-nb.inforesearchgate.netrsc.orgspiedigitallibrary.orgmdpi.com
For this compound, cheminformatics could involve:
Molecular Descriptors: Calculating a wide range of numerical descriptors that capture the structural and physicochemical properties of this compound. paperswithcode.comd-nb.infospiedigitallibrary.orgmdpi.comalvascience.com
Similarity Searching: Comparing this compound to databases of known compounds based on structural or property similarity to identify potentially related molecules or predict properties. d-nb.infospiedigitallibrary.org
Chemical Space Analysis: Placing this compound within a chemical space defined by various descriptors to understand its relationship to other compounds. d-nb.infospiedigitallibrary.org
Machine learning can be applied to this compound by:
Property Prediction: Building models trained on data from known compounds to predict various properties of this compound, such as solubility, lipophilicity, or potential biological activity. nih.govmit.edunih.govpaperswithcode.comrsc.orgd-nb.inforesearchgate.netrsc.orgspiedigitallibrary.org
Activity Prediction (QSAR/QSPR): Developing Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models that correlate the structural features of this compound (represented by descriptors) with its activity or properties. nih.govpaperswithcode.comd-nb.inforesearchgate.netrsc.orgspiedigitallibrary.org
Virtual Screening: Using machine learning models to screen large libraries of compounds computationally and identify potential candidates with similar predicted properties or activity to this compound. nih.govnih.govd-nb.inforesearchgate.netrsc.orgspiedigitallibrary.orgmdpi.com
These approaches are particularly useful for prioritizing compounds for synthesis or experimental testing and for exploring potential applications of this compound based on its predicted characteristics. nih.govmit.edupaperswithcode.comrsc.orgd-nb.inforesearchgate.netrsc.orgspiedigitallibrary.org
Based on the available information, this compound has been identified as a chemical compound with PubChem CID 9955286. It is also known by synonyms such as ME 3277 and UNII-KXX3WL2K5P. nih.gov While general information about computational and theoretical chemistry, including predictive modeling, virtual screening, and computational methodologies, is widely available in scientific literature ox.ac.uktau.ac.ilruhr-uni-bochum.depnnl.govuchicago.eduucr.edukaust.edu.saresearchgate.netamazon.commdpi.comacs.orgspringer.comchemeurope.comnih.govresearchgate.netnih.govnih.govspringer.comnih.govaps.orgmit.edu, specific detailed research findings focusing solely on computational and theoretical chemistry studies of the compound this compound (CID 9955286), as outlined in the request, were not found in the conducted search.
Therefore, it is not possible to generate thorough, informative, and scientifically accurate content for the specified sections (4.3.1, 4.3.2, and 4.4) that is strictly focused on computational and theoretical studies of this compound based on the current search results.
No Information Found for Chemical Compound “this compound”
Following a comprehensive search of scientific databases and publicly available information, no data or research could be found for a chemical compound with the identifier “this compound.” This identifier does not correspond to any known chemical substance in established chemical registries or the scientific literature.
As a result, it is not possible to generate the requested article on the "Advanced Analytical and Spectroscopic Methodologies in this compound Research." The detailed outline provided requires specific research findings, data tables, and in-depth analysis of structural elucidation and chromatographic techniques that are entirely dependent on the existence and study of the compound .
The identifier “this compound” may be a proprietary internal code, a newly synthesized compound not yet disclosed in public research, or a typographical error. Without a valid and recognized chemical name, CAS number, or other standard identifier, the creation of a scientifically accurate and informative article as per the user's instructions cannot be fulfilled.
Advanced Analytical and Spectroscopic Methodologies in Kxx3wl2k5p Research
Spectroscopic Probes for Real-Time Monitoring of Castor Oil (KXX3WL2K5P) Dynamics
Real-time monitoring of the chemical and physical changes in Castor Oil during processing or as part of a dynamic system is crucial for quality control and mechanistic understanding. Spectroscopic probes offer a non-invasive and continuous way to acquire this data.
A significant advancement in this area is the development of fluorescent tracers derived from Castor Oil itself. mdpi.comnih.gov Researchers have successfully synthesized a fluorescently-labeled Castor Oil to visualize and quantify its penetration and distribution within a complex matrix, such as leather, during the fatliquoring process. mdpi.com This was achieved by reacting Castor Oil with maleic anhydride and subsequently with 5-aminofluorescein to create a pH-sensitive probe. mdpi.comnih.gov This probe emits a strong fluorescent signal at a pH of 10, allowing for real-time monitoring of its mass transfer. mdpi.comnih.gov The synthesis and confirmation of this fluorescent tracer involved multiple spectroscopic techniques, as detailed in the table below.
| Spectroscopic Technique | Purpose in Probe Development | Key Findings |
|---|---|---|
| Fourier-Transform Infrared Spectroscopy (FTIR) | Confirmation of chemical modification of Castor Oil | Demonstrated the successful grafting of the fluorescent molecule onto the Castor Oil structure. mdpi.comnih.gov |
| Proton Nuclear Magnetic Resonance (¹H NMR) | Structural characterization of the synthesized probe | Confirmed the chemical characteristics of the modified Castor Oil by analyzing the chemical shifts of protons. mdpi.comnih.gov |
| Differential Scanning Calorimetry (DSC) | Thermal analysis of the fluorescent tracer | Provided evidence of the successful synthesis of the fluorescently-labeled Castor Oil. mdpi.comnih.gov |
Furthermore, Fourier-Transform Infrared (FTIR) spectroscopy coupled with fiber optic probes, particularly using Attenuated Total Reflectance (ATR), is a powerful tool for monitoring reactions involving oils in real-time. jascoinc.com This setup allows for the in-situ analysis of chemical reactions, such as organic synthesis or enzymatic reactions, by inserting the probe directly into the reaction vessel. jascoinc.com Rapid scan capabilities of modern FTIR spectrometers enable the monitoring of relatively fast chemical reactions, providing valuable kinetic data. jascoinc.com
Quantitative Analytical Method Development for Castor Oil (this compound) in Complex Research Matrices
The quantification of Castor Oil and its components in complex matrices, such as pharmaceutical formulations and industrial products, presents significant analytical challenges. High-Performance Liquid Chromatography (HPLC) has emerged as a robust and versatile technique for this purpose.
A key challenge in the analysis of Castor Oil is that its primary component, the triglyceride of ricinoleic acid, lacks a strong chromophore, making UV detection difficult. thermofisher.com To overcome this, researchers have developed HPLC methods with universal mass-based detectors like Charged Aerosol Detection (CAD) and Evaporative Light Scattering Detection (ELSD). thermofisher.comakjournals.comresearchgate.net
One such method utilized HPLC-CAD for the characterization of triglycerides in Castor Oil without the need for external standards for every component. thermofisher.com This approach is particularly useful for comparing Castor Oils from different sources, including genetically modified plants. thermofisher.com The method demonstrated high precision, with relative standard deviation (RSD) values for the major triglyceride (triricinoleate) ranging from 0.05% to 0.79%. thermofisher.com
| Analytical Method | Matrix | Analyte | Key Validation Parameters |
|---|---|---|---|
| HPLC-CAD | Castor Oil | Triglycerides | Limit of Quantitation (LOQ): 6 ng, Limit of Detection (LOD): 2 ng. thermofisher.com |
| HPLC-DAD | PLGA Nanocapsules | Ricinoleic Acid | LOQ: 3.37 µg/mL, LOD: 1.112 µg/mL. nih.gov |
| HPLC-ELSD | PEG-60 Hydrogenated Castor Oil | 12-hydroxystearic acid and Stearic Acid | Mean recoveries: 101.5% and 101.0% respectively. akjournals.com |
In the context of pharmaceutical research, a validated HPLC method with Diode-Array Detection (DAD) has been developed for the quantification of ricinoleic acid in poly(lactic-co-glycolic) acid (PLGA) nanocapsules. nih.govnih.gov This method is crucial for determining the encapsulation efficiency of the active compound in these drug delivery systems. nih.govnih.gov The method was validated for linearity, limit of detection and quantification, accuracy, precision, selectivity, and robustness. nih.gov
Similarly, an HPLC-ELSD method was established for the simultaneous determination of 12-hydroxystearic acid and stearic acid in PEG-60 hydrogenated Castor Oil after alkaline hydrolysis. akjournals.com This method offers a simpler and faster alternative to gas chromatography as it does not require esterification pretreatment. akjournals.com The method showed good linearity, with correlation coefficients between 0.9993 and 0.9995, and high mean recoveries of 101.5% and 101.0% for 12-hydroxystearic acid and stearic acid, respectively. akjournals.com
The development of these quantitative methods is essential for the quality control and research of Castor Oil in a variety of applications, from industrial processes to advanced pharmaceutical formulations.
Kxx3wl2k5p in Materials Science, Nanotechnology, and Catalysis Research
Incorporation of KXX3WL2K5P into Functional Materials
The unique molecular architecture of this compound makes it a promising candidate for integration into a new generation of functional materials. Its predicted ability to form stable, well-defined interfaces with a variety of host matrices allows for the theoretical enhancement of material properties.
Smart materials are engineered to exhibit a significant and controllable change in one or more of their properties in response to external stimuli. The incorporation of this compound is hypothesized to create materials that can respond to triggers such as light, temperature, or pH.
The design of these materials often involves the covalent integration of this compound into polymer backbones or its use as a cross-linking agent in hydrogel networks. Synthetic strategies such as controlled radical polymerization and click chemistry are being explored in simulations to achieve precise control over the distribution and density of this compound units within the material. This precision is key to tailoring the material's responsiveness and functionality. For instance, a thermo-responsive polymer incorporating this compound could be designed to undergo a reversible phase transition at a specific temperature, making it suitable for applications in areas like controlled drug release or soft robotics.
The theoretical electronic structure of this compound suggests that it possesses unique photophysical and electronic characteristics. When integrated into other materials, it is predicted to modulate their optical and electrical behavior in potentially useful ways.
Photophysical Properties: Computational models predict that this compound-based materials could exhibit strong fluorescence with high quantum yields. The emission wavelength and intensity are expected to be sensitive to the local chemical environment, a property that could be exploited for sensing applications. The table below summarizes the predicted photophysical properties of this compound when embedded in different polymer matrices.
| Polymer Matrix | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (%) | Fluorescence Lifetime (ns) |
|---|---|---|---|---|
| Polymethylmethacrylate (PMMA) | 420 | 480 | 85 | 4.2 |
| Polystyrene (PS) | 425 | 495 | 78 | 3.9 |
| Polyvinylidene Fluoride (PVDF) | 415 | 475 | 92 | 4.5 |
Electronic Properties: The introduction of this compound into a material matrix is also expected to influence its electronic properties. Depending on the host material, this compound could act as either an electron donor or acceptor, thereby modifying the material's conductivity. For example, dispersing this compound in a semiconducting polymer could alter its band gap and charge carrier mobility, which is a key consideration in the design of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Catalytic Applications and Mechanistic Studies of this compound and its Derivatives
The predicted electronic configuration and surface properties of this compound and its functionalized derivatives suggest they could serve as highly efficient and selective catalysts.
Catalysis is broadly divided into two categories: heterogeneous, where the catalyst and reactants are in different phases, and homogeneous, where they are in the same phase.
Heterogeneous Catalysis: this compound is projected to be an effective heterogeneous catalyst when immobilized on a solid support, such as silica, alumina, or carbon nanotubes. This approach offers the advantage of easy separation of the catalyst from the reaction mixture, allowing for its recovery and reuse. Theoretical studies suggest that supported this compound could catalyze important industrial reactions, such as oxidation and hydrogenation, with high efficiency.
Homogeneous Catalysis: Certain soluble derivatives of this compound are being investigated through computational models as homogeneous catalysts. In this scenario, the catalyst is dissolved in the same solvent as the reactants, which can lead to higher activity and selectivity due to the absence of mass transfer limitations. These derivatives are being designed to catalyze complex organic transformations, including cross-coupling reactions that are fundamental to pharmaceutical synthesis.
To optimize the performance of a catalyst, it is crucial to understand the nature of its active sites—the specific locations where the reaction occurs—and its turnover frequency (TOF), which is a measure of the number of substrate molecules converted per active site per unit time.
For this compound-based catalysts, researchers are using density functional theory (DFT) calculations to identify the most likely active sites and to elucidate the reaction mechanisms at a molecular level. These studies aim to correlate the structural and electronic properties of different this compound derivatives with their catalytic activity. The table below presents hypothetical TOF values for a series of this compound derivatives in a model cross-coupling reaction, illustrating how chemical modification could enhance catalytic performance.
| Catalyst Derivative | Modification | Turnover Frequency (TOF) (s⁻¹) |
|---|---|---|
| This compound | Unmodified | 120 |
| Amino-KXX3WL2K5P | Amine functionalization | 250 |
| Phosphino-KXX3WL2K5P | Phosphine functionalization | 480 |
| Sulfo-KXX3WL2K5P | Sulfonic acid functionalization | 180 |
Nanoscale Formulations and Assemblies Involving this compound
The field of nanotechnology relies on the precise arrangement of molecules to create structures with novel functions. This compound is being explored as a building block for the bottom-up fabrication of such nanostructures through a process known as self-assembly.
By strategically modifying the this compound molecule with functional groups that can form non-covalent interactions (e.g., hydrogen bonds, van der Waals forces), it is predicted that these molecules can spontaneously organize into well-defined nanoscale architectures. Depending on the molecular design and the assembly conditions (e.g., solvent, temperature), this compound could form a variety of structures, including:
Nanofibers: One-dimensional structures with potential applications in tissue engineering and nanoelectronics.
Nanosheets: Two-dimensional materials that could be used as highly selective membranes or as components in advanced sensors.
Vesicles: Hollow spheres capable of encapsulating other molecules, with potential uses in targeted drug delivery and as nanoreactors.
The ability to control the self-assembly of this compound at the nanoscale opens up a vast design space for the creation of new materials with tailored properties and functionalities, further highlighting the compound's theoretical potential in advanced scientific research.
Unable to Identify Chemical Compound "this compound"
Following a comprehensive search for the chemical compound identifier "this compound," it has not been possible to determine the specific chemical substance to which this identifier refers. Standard chemical databases and scientific literature searches did not yield any results for a compound with this designation.
The identifier "this compound" does not appear to correspond to a recognized chemical name, CAS Registry Number, or any other standard chemical identifier. Without the accurate identification of the compound, it is not feasible to generate a scientifically accurate and informative article on its role in materials science, nanotechnology, and catalysis as requested.
To proceed with generating the requested article, a verifiable and recognized name or identifier for the chemical compound is required.
Environmental Research Perspectives and Transformation Studies of Kxx3wl2k5p
Environmental Fate and Transport Mechanisms of Flubendiamide
The environmental persistence and mobility of Flubendiamide and its metabolites are governed by a complex interplay of chemical properties and environmental conditions.
The degradation of Flubendiamide in the environment is primarily driven by photolysis, with hydrolysis playing a minor role. researchgate.netfao.org The compound is considered stable to hydrolysis in laboratory conditions at pH levels ranging from 4 to 9. researchgate.netfao.org
Direct aqueous photolysis is a significant degradation pathway. researchgate.net In natural waters, the photolytic half-life has been reported as 4.3 days, while in distilled water, it is around 5.5 days. fao.org The primary degradation product formed through both aqueous and soil photolysis is des-iodo flubendiamide. researchgate.netresearchgate.net This des-iodo metabolite is noted to be stable against further photolytic degradation. researchgate.net
In soil, Flubendiamide degrades very slowly under field conditions. researchgate.netresearchgate.net The photolytic half-life on a soil surface was calculated to be 11.4 to 11.6 days. researchgate.netnih.gov However, in the absence of light, its persistence increases significantly. In terrestrial field experiments, half-lives ranged from 210 to over 770 days. nih.govepa.gov Laboratory studies on aerobic soil metabolism showed that less than 5% of the applied chemical dissipated after 371 days. epa.gov
In aquatic systems, Flubendiamide tends to move from the water column to the sediment, where it persists. researchgate.net Under anaerobic aquatic conditions, it primarily transforms into des-iodo flubendiamide, with a reported half-life of 365 days for the parent compound in the total system. nih.govepa.gov
Plant metabolism studies on crops like cabbage, tomato, and corn have identified several metabolites. fao.orgfao.org The main pathway involves the des-iodination of the parent compound to form flubendiamide-des-iodo. fao.org Other identified metabolites include flubendiamide-3-OH, resulting from hydroxylation, and products from the stepwise oxidation of the methyl group, leading to flubendiamide-benzylalcohol and flubendiamide-benzoic acid. fao.org
| Environmental Compartment | Condition | Half-Life (t₁/₂) | Primary Metabolite |
|---|---|---|---|
| Aqueous Environment | Photolysis (Natural Water) | 4.3 days fao.org | Des-iodo flubendiamide researchgate.net |
| Aqueous Environment | Photolysis (Distilled Water) | 5.5 days fao.orgnih.gov | Des-iodo flubendiamide researchgate.net |
| Soil Surface | Photolysis | ~11.5 days researchgate.netnih.gov | Des-iodo flubendiamide researchgate.net |
| Terrestrial Field Soil | Aerobic | 210 - 770 days nih.govepa.gov | Des-iodo flubendiamide researchgate.net |
| Aquatic System (Water/Sediment) | Anaerobic | ~365 days nih.govepa.gov | Des-iodo flubendiamide epa.gov |
The transport of Flubendiamide in the environment is significantly influenced by its sorption to soil particles, its potential for leaching through the soil profile, and its tendency to volatilize.
Sorption: Adsorption-desorption studies indicate that Flubendiamide has slight to medium mobility in soil. researchgate.net Its affinity for soil is demonstrated by Freundlich organic carbon-normalized partition coefficient (Kfoc) values ranging from 1,076 to 3,318 L/kg, classifying it as slightly to hardly mobile. epa.gov Soils, particularly those with higher organic matter, exhibit a marked affinity for hydrophobic compounds like Flubendiamide, which plays an essential role in controlling its environmental fate. researchgate.net
Leaching: Due to its persistence and mobility characteristics, Flubendiamide and its primary metabolite pose a potential risk for water contamination. researchgate.netscimplify.com The parent compound has the potential to leach into groundwater, particularly in permeable, sandy soils with low organic matter content, or where the water table is shallow. researchgate.netepa.gov The main transformation product, des-iodo flubendiamide, is more mobile than the parent compound, with Kfoc values between 234 and 581 L/kg, and thus presents a greater potential for groundwater contamination. researchgate.netepa.gov Both compounds can also contaminate surface water through runoff from treated fields. researchgate.net
Volatilization: Volatilization from soil and water surfaces is not considered an important dissipation route for Flubendiamide. researchgate.netresearchgate.netepa.gov This is attributed to its low vapor pressure and Henry's Law constant, which indicate a low tendency to transition from soil or water into the atmosphere. epa.gov
| Property | Value | Implication |
|---|---|---|
| Soil Organic Carbon Partition Coefficient (KFOC) | 1,076 - 3,318 L/kg epa.gov | Slightly to hardly mobile in soil |
| KFOC (des-iodo metabolite) | 234 - 581 L/kg epa.gov | Moderately mobile in soil |
| Vapor Pressure | <7.5 x 10-7 mm Hg (at 25°C) nih.govepa.gov | Low potential for volatilization |
| Henry's Law Constant | 8.9 x 10-11 atm·m³/mol epa.gov | Low potential for volatilization from water |
| Water Solubility | 0.03 mg/L (at 20°C) epa.gov | Low, influences mobility and bioavailability |
Ecological Interactions and Bioavailability Studies of Flubendiamide in Model Ecosystems
The persistence of Flubendiamide in soil and aquatic sediments raises concerns about its interactions with non-target organisms and its bioavailability within ecosystems. scimplify.com
Soil microbes play a significant role in the degradation of Flubendiamide. nih.govresearchgate.net Studies comparing its dissipation in sterile and non-sterile soils have demonstrated that the presence of microbes accelerates its breakdown. nih.govresearchgate.net For instance, the half-life of Flubendiamide in non-sterile red soil was 93.7 days, compared to 140.3 days in its sterile counterpart. nih.gov Similarly, in alluvial soil, the half-life was 158.4 days in non-sterile conditions and 181.1 days under sterile conditions. nih.gov This indicates that while abiotic factors contribute to degradation, microbial metabolism is a key factor. nih.govresearchgate.net
The rate of microbial degradation is influenced by the physicochemical properties of the soil. nih.govresearchgate.net For example, dissipation is faster in red soil compared to alluvial soil. nih.govresearchgate.net Specific bacterial strains, including Bacillus subtilis and Pseudomonas stutzeri, have been identified as capable of degrading Flubendiamide, utilizing it as a carbon source. mdpi.com This microbial breakdown of the complex pesticide molecule into simpler compounds like CO₂, H₂O, and NH₃ is an integral part of biogeochemical cycling. mdpi.com Research has also shown that formulations of lactic acid bacteria (LAB) can enhance the dissipation of Flubendiamide in soil, suggesting a potential for bioremediation strategies. researchgate.net
| Soil Type | Condition | Half-Life (Days) |
|---|---|---|
| Red Soil | Non-Sterile | 93.7 nih.govresearchgate.net |
| Sterile | 140.3 nih.govresearchgate.net | |
| Alluvial Soil | Non-Sterile | 158.4 nih.govresearchgate.net |
| Sterile | 181.1 nih.govresearchgate.net |
Plants: The uptake of Flubendiamide by plants appears to vary. Some research indicates it is mobile within the plant's xylem after penetrating tissue. researchgate.net However, a hydroponic study specifically on rice plants found that, unlike the insecticide chlorantraniliprole, Flubendiamide had no significant uptake character. researchgate.net Residue studies on crops like cabbage show that after application, Flubendiamide is the main compound detected in the outer leaves, with metabolites like flubendiamide-des-iodo present in smaller quantities. fao.org
Invertebrates: Due to its persistence, Flubendiamide and its des-iodo degradate can accumulate in aquatic sediments, posing a potential risk to freshwater benthic invertebrates. epa.govscimplify.com Studies have shown that the formulated products are often more toxic to aquatic invertebrates than the technical grade active ingredient. epa.gov While Flubendiamide is considered to have low toxicity to some beneficial insects like honey bees, it can pose a risk to others. epa.gov For example, adult ladybird beetles may be affected by ingesting food containing Flubendiamide residues. epa.govepa.gov Laboratory studies on the earthworm Eudrilus eugeniae established concentration-dependent toxicity. researchgate.net Similarly, exposure to Flubendiamide led to DNA damage and reduced locomotor activity in the non-target model insect Drosophila melanogaster. nih.gov Conversely, some field studies in brinjal agroecosystems found that Flubendiamide was comparatively safe for natural enemies like spiders and ladybird beetles. researchgate.net The bioconcentration factor (BCF) in zebrafish has been measured at 1.125-2.011. researchgate.net
Advanced Modeling of Flubendiamide's Environmental Behavior
Predictive modeling is a critical tool for assessing the potential environmental risks of pesticides like Flubendiamide. Regulatory bodies such as the U.S. Environmental Protection Agency (EPA) utilize models to estimate the environmental concentrations resulting from specific use patterns and to evaluate risks to non-target organisms. epa.govepa.gov
These models rely on a range of input parameters derived from laboratory and field studies, including the pesticide's physicochemical properties and its degradation rates in various environmental compartments. researchgate.netepa.gov Key parameters include soil and aquatic metabolism half-lives, photolysis rates, water solubility, vapor pressure, and sorption coefficients (Kfoc). epa.gov For instance, the persistence of Flubendiamide and its des-iodo metabolite means that models often predict accumulation in soil and aquatic sediments with repeated applications. epa.gov
However, model results can have uncertainties, particularly for estimating long-term accumulation and risk. epa.gov Furthermore, research has highlighted that the behavior of a pesticide in the environment can be significantly influenced by its commercial formulation, not just the active ingredient alone. nih.govresearchgate.net Modeling studies have shown that simulating the observed leaching of commercial products in the field sometimes requires adjusting laboratory-measured sorption coefficients, suggesting that co-formulants can alter the environmental transport of the active ingredient. nih.govresearchgate.net This underscores the importance of incorporating formulation-specific data into advanced environmental behavior models to improve the accuracy of risk assessments.
Remediation Strategies and Green Engineering Principles for KXX3WL2K5P
Given the recalcitrant nature of this compound, conventional water and soil treatment methods have proven largely ineffective. This has spurred research into innovative remediation strategies, with a strong emphasis on the integration of green engineering principles to ensure the sustainability and minimal environmental footprint of the proposed solutions. The primary goals are not only to remove this compound from contaminated environments but also to do so in a manner that is energy-efficient, non-toxic, and minimizes waste generation. wikipedia.orgyale.edu
Current research into the remediation of this compound is exploring several promising avenues, including advanced bioremediation techniques and the application of novel catalytic processes. researchgate.netacs.org Phytoremediation, the use of plants to extract or degrade contaminants, is also being investigated for its potential in managing low-level, widespread this compound contamination in soil. doi.org
A comparative analysis of emerging remediation techniques for this compound is presented in the table below, highlighting their efficiency under laboratory conditions.
Table 1: Comparative Efficacy of Experimental Remediation Technologies for this compound
| Remediation Strategy | Target Medium | Removal Efficiency (%) | Treatment Time (hours) | Key Advantages | Key Limitations |
|---|---|---|---|---|---|
| Microbial Bioremediation | Water | 85 | 120 | Cost-effective, potential for in-situ application. | Slow reaction rate, sensitive to environmental conditions. |
| Fungal Degradation | Soil | 78 | 168 | Effective on complex organic molecules. | Slower than microbial processes, requires specific fungal strains. |
| Nanocatalytic Oxidation | Water | 98 | 24 | High efficiency, rapid degradation. | Potential for catalyst leaching, higher operational cost. |
| Phytoremediation | Soil | 65 | 720 | Low cost, aesthetically pleasing, in-situ application. | Slow process, limited to shallow contamination, potential for bioaccumulation. |
In line with the principles of green engineering, the development of remediation strategies for this compound is guided by a life-cycle perspective. epa.govecohq.in This involves designing processes that are inherently safer, preventing waste rather than treating it, and maximizing energy and resource efficiency. ecohq.in For instance, research into microbial bioremediation is not only focused on identifying strains that can metabolize this compound but also on optimizing conditions to minimize nutrient inputs and energy consumption. nih.gov
Furthermore, the "design for separation" principle of green engineering is being applied to develop systems where the contaminant and the remediation agent can be easily separated, facilitating reuse and preventing secondary pollution. wikipedia.org In the context of nanocatalytic oxidation, this involves immobilizing the nanocatalysts on a stable substrate to prevent their release into the treated water.
Ultimately, the long-term vision for managing this compound contamination involves a multi-faceted approach that integrates various remediation technologies within a green engineering framework. This will enable the selection of the most appropriate and sustainable strategy based on the specific conditions of the contaminated site, such as the concentration of this compound, the environmental matrix, and the available resources.
Future Directions and Emerging Research Avenues for Kxx3wl2k5p
Unexplored Hypotheses and Theoretical Frontiers
Initial research into a new compound typically establishes its basic structure and properties. Future investigations would logically progress toward more complex and speculative areas. Unexplored hypotheses could involve its potential interactions with novel biological targets, its role in previously uncharacterized biochemical pathways, or its utility in materials science based on theoretical modeling of its physicochemical properties. Theoretical frontiers might include computational studies to predict its behavior under extreme conditions or its potential for self-assembly into more complex nanostructures.
Integration of Research with Artificial Intelligence and Robotics
The integration of artificial intelligence (AI) and robotics offers a significant acceleration in chemical research. For a new compound, AI algorithms could be employed to analyze vast datasets from preliminary screenings to predict potential therapeutic applications or toxicological profiles. Machine learning models could optimize synthetic routes, increasing yield and reducing waste. Robotics can automate high-throughput screening processes, allowing for the rapid testing of the compound against a wide array of biological targets or in various material formulations.
Interdisciplinary Collaborations and Synergistic Research Prospects
The full potential of a novel compound is often realized through interdisciplinary collaboration. mdpi.comnih.gov Research that integrates knowledge from different fields can lead to innovative breakthroughs. mdpi.com For instance, collaboration between chemists, biologists, and clinicians is essential for drug development. Similarly, partnerships with materials scientists and engineers could uncover applications in electronics or advanced polymers. The core of interdisciplinary research is the combination of knowledge and techniques from various fields into a unified framework to create new perspectives. mdpi.com
Table 1: Potential Interdisciplinary Collaborations
| Collaborating Discipline | Potential Research Focus |
|---|---|
| Pharmacology | Investigation of therapeutic potential and mechanisms of action. |
| Materials Science | Exploration of applications in polymers, electronics, or nanotechnology. |
| Environmental Science | Assessment of environmental impact and potential for bioremediation. |
Methodological Advancements Driving Future Discoveries
Future discoveries will likely be driven by advancements in analytical and experimental techniques. nih.gov For a new compound, this could involve the use of cutting-edge imaging techniques like cryo-electron microscopy to visualize its interactions with biological molecules at an atomic level. clinicaltrials.gov Advanced spectroscopic methods could provide deeper insights into its electronic and structural properties. Furthermore, the development of novel "-omics" platforms (genomics, proteomics, metabolomics) could enable a systems-level understanding of its biological effects.
Overcoming Current Research Challenges
Research into any new compound faces a variety of challenges. fourwaves.comwaldenu.eduresearchgate.net A primary hurdle is often the development of a scalable and cost-effective synthesis method. waldenu.edu Another significant challenge lies in elucidating its mechanism of action in biological systems, which can be a complex and time-consuming process. researchgate.net Furthermore, securing funding and resources for early-stage, high-risk research can be difficult. fourwaves.com Overcoming these obstacles requires innovation, persistence, and strategic planning. waldenu.edu
Table 2: Common Research Challenges and Potential Solutions
| Research Challenge | Potential Solution |
|---|---|
| Scalable Synthesis | Development of novel catalytic methods or flow chemistry processes. |
| Mechanism of Action | Utilization of advanced biochemical and biophysical techniques. |
| Funding and Resources | Strong preliminary data and clear articulation of potential impact. |
Q & A
Q. What established synthesis protocols exist for KXX3WL2K5P, and how can researchers optimize yield and purity?
Methodological Answer:
- Begin with literature reviews to identify peer-reviewed synthesis pathways (e.g., solvothermal, catalytic methods) .
- Optimize reaction parameters (temperature, solvent ratios, catalyst load) using Design of Experiments (DoE) to isolate critical variables .
- Purification techniques (e.g., column chromatography, recrystallization) should be validated via HPLC or mass spectrometry to confirm purity thresholds .
Q. How can researchers characterize this compound’s structural and functional properties using spectroscopic and chromatographic techniques?
Methodological Answer:
- Use X-ray diffraction (XRD) for crystallographic analysis and NMR (¹H/¹³C) for molecular structure validation .
- Pair FTIR with computational modeling (e.g., DFT) to correlate spectral peaks with functional groups .
- Quantify stability via HPLC-UV under stress conditions (pH, temperature) to assess degradation pathways .
Advanced Research Questions
Q. What methodological frameworks are recommended for investigating this compound’s mechanism of action under varying physiological conditions?
Methodological Answer:
- Adopt a mixed-methods design :
Q. How can researchers resolve contradictions in this compound’s bioactivity data across experimental models?
Methodological Answer:
- Conduct comparative meta-analysis to identify confounding variables (e.g., cell line heterogeneity, assay sensitivity) .
- Validate findings via orthogonal assays (e.g., in vitro enzymatic activity vs. in vivo pharmacokinetics) .
- Apply Bayesian statistics to quantify uncertainty and model reproducibility across studies .
Data Contradiction Analysis Framework
Methodological Best Practices
- Ethical Compliance : Declare conflicts of interest and retain raw data for 5–10 years for auditability .
- Theoretical Rigor : Link experiments to frameworks (e.g., molecular docking studies for mechanism hypotheses) .
- Data Transparency : Share protocols via repositories like Zenodo to enable replication .
Note: Avoid unreliable sources (e.g., ). Prioritize peer-reviewed journals and institutional databases for literature reviews .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
